![molecular formula C12H16ClN3O3 B14735681 Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate CAS No. 6526-81-4](/img/structure/B14735681.png)
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.
Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (4-chlorobutyl)carbamate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
6526-81-4 |
|---|---|
Molekularformel |
C12H16ClN3O3 |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17) |
InChI-Schlüssel |
VTQIAXIDINPWQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


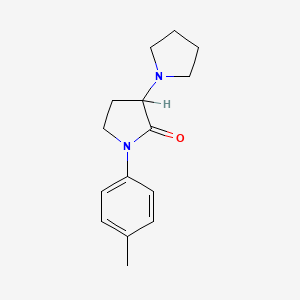
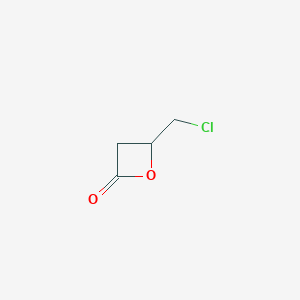
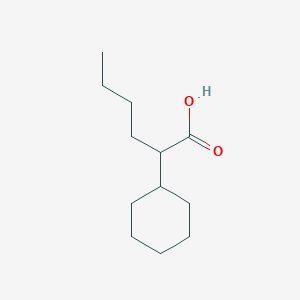

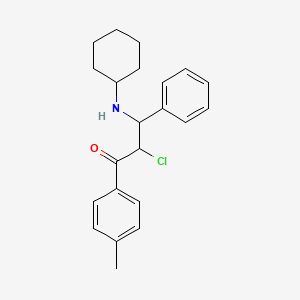
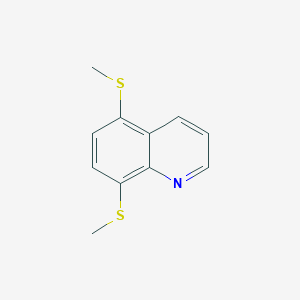
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

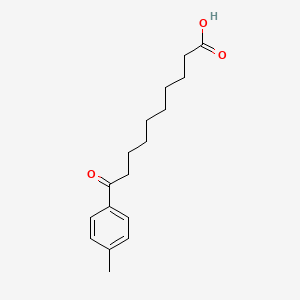
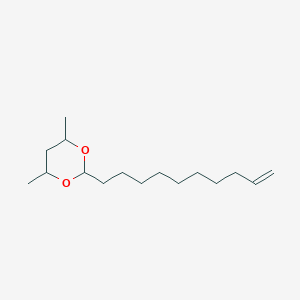
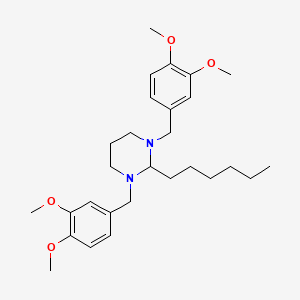
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)

